![molecular formula C17H18ClNO5S B2807658 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1421515-58-3](/img/structure/B2807658.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to contain a benzo[d][1,3]dioxol-5-yl moiety . This moiety is found in various compounds with diverse biological activities .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds have been synthesized via various methods . For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were designed and synthesized .Applications De Recherche Scientifique
Occurrence and Environmental Impact
Occurrence, Fate, and Behavior in Aquatic Environments Parabens, closely related to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide, are widely used as preservatives in various products. They are known to be weak endocrine disrupters and are ubiquitous in surface water and sediments due to continuous introduction into the environment. The compounds containing phenolic hydroxyl groups can react with free chlorine, yielding halogenated by-products which are more stable and persistent, necessitating further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).
Industrial and Chemical Applications
Plastic Scintillators and Luminescent Dyes The use of various luminescent dyes in plastic scintillators based on polymethyl methacrylate has been studied. These dyes and their combinations do not alter the scintillation efficiency, optical transparency, or thermal, light, and radiation-damage stability of the scintillators (Salimgareeva & Kolesov, 2005).
HIV-1 Nef Inhibitors In HIV-1 infection treatment, certain compounds structurally similar to N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide have shown promise as potential Nef inhibitors, which is significant due to Nef's role in the pathogenesis of viral infection (Lv, Meng, Zhong, Wan, & Zou, 2020).
Brominated Flame Retardants Novel brominated flame retardants (NBFRs) are increasingly used, and their occurrence, environmental fate, and potential risks have been reviewed, highlighting the need for further research and optimized analytical methods to include all NBFRs. High concentrations of certain NBFRs in indoor environments and consumer goods have raised concerns (Zuiderveen, Slootweg, & de Boer, 2020).
Antioxidant Properties of Chromones Chromones, natural compounds in the human diet, exhibit anti-inflammatory, antidiabetic, antitumor, anticancer, and, importantly, antioxidant properties. The antioxidant properties are crucial for neutralizing active oxygen and halting free radical processes that lead to cell impairment. Structural features contributing to the radical scavenging activity have been identified (Yadav, Parshad, Manchanda, & Sharma, 2014).
Synthesis of Cyclic Compounds Research has focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide, demonstrating their significance in organic synthesis and the pharmaceutical industry. This includes the development of sequential Nicholas and Pauson-Khand reactions and the production of 2-aminobenzenesulfonamide-containing cyclononyne (Kaneda, 2020) (Kaneda, 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-chloro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-11-13(18)3-2-4-17(11)25(21,22)19-8-7-14(20)12-5-6-15-16(9-12)24-10-23-15/h2-6,9,14,19-20H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQMHLWJUZFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2807575.png)
![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)
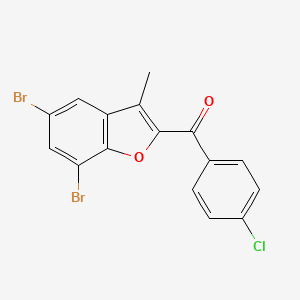
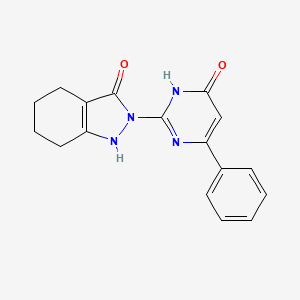
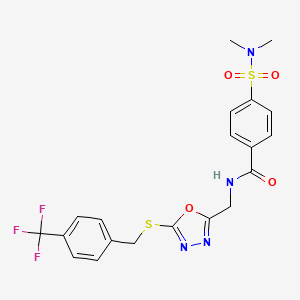
![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)
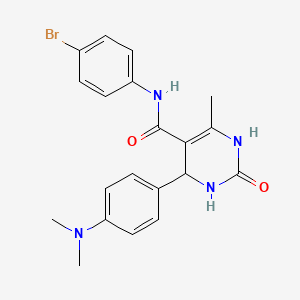
![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2807590.png)
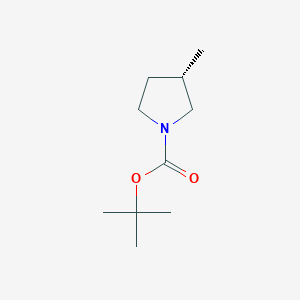
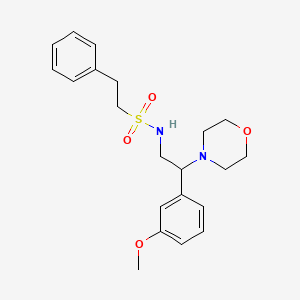
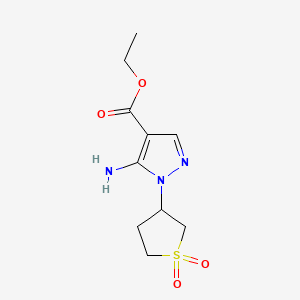
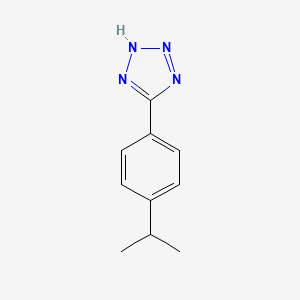
![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)